molecular formula C21H18ClN5O2 B11261641 {4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}(furan-2-yl)methanone

{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}(furan-2-yl)methanone

Cat. No.: B11261641
M. Wt: 407.9 g/mol
InChI Key: UJOQEENKVJKPQN-UHFFFAOYSA-N
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Description

{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}(furan-2-yl)methanone is a complex organic compound that features a combination of pyrazolo[1,5-a]pyrazine, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-chlorophenyl group. The piperazine ring is then incorporated, and finally, the furan-2-ylmethanone moiety is attached. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}(furan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}(furan-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}(furan-2-yl)methanone is unique due to its combination of pyrazolo[1,5-a]pyrazine, piperazine, and furan moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

[4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H18ClN5O2/c22-16-5-3-15(4-6-16)17-14-18-20(23-7-8-27(18)24-17)25-9-11-26(12-10-25)21(28)19-2-1-13-29-19/h1-8,13-14H,9-12H2

InChI Key

UJOQEENKVJKPQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5

Origin of Product

United States

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